Cas no 6305-04-0 (2-Chloro-1-(4-hydroxy-phenyl)-ethanone)

2-Chloro-1-(4-hydroxyphenyl)ethanone is a chlorinated aromatic ketone with a hydroxyl functional group, commonly utilized as a key intermediate in organic synthesis. Its molecular structure, featuring both reactive chloro and hydroxyl moieties, enables its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits high reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing complex molecular frameworks. Its crystalline form ensures stability and ease of handling under standard conditions. The presence of the phenolic hydroxyl group further enhances its utility in derivatization reactions. Proper storage in a cool, dry environment is recommended to maintain its integrity.
2-Chloro-1-(4-hydroxy-phenyl)-ethanone structure
6305-04-0 structure
Product name:2-Chloro-1-(4-hydroxy-phenyl)-ethanone
CAS No:6305-04-0
MF:C8H7ClO2
MW:170.59298157692
MDL:MFCD00229893
CID:46611
PubChem ID:80557

2-Chloro-1-(4-hydroxy-phenyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(4-hydroxyphenyl)ethanone
    • 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one
    • 2-Chloro-1-(4-hydroxy-phenyl)ethanone
    • 2-CHLORO-1-(4-HYDROXY-PHENYL)-ETHANONE
    • 2-CHLORO-4’-HYDROXYACETOPHENONE
    • 2-CHLORO-4'-HYDROXYACETOPHENONE
    • 4-hydroxyphenacyl chloride
    • chlorophenacyle
    • p-(chloroacetyl)phenol
    • p-hydroxyphenacyl chloride
    • 6305-04-0
    • EINECS 228-613-0
    • AM1108
    • DTXSID3075258
    • FT-0651189
    • BB 0259289
    • Acetophenone, 2-chloro-4'-hydroxy-
    • 4'-hydroxy-2-chloroacetophenone
    • AKOS000118392
    • 2-Chloro-1-(4-hydroxyphenyl)ethanone #
    • NSC-41671
    • NS00035269
    • 4-08-00-00349 (Beilstein Handbook Reference)
    • CS-15569
    • Ethanone, 2-chloro-1-(4-hydroxyphenyl)-
    • BRN 2086326
    • NSC 41671
    • EN300-14665
    • SCHEMBL2968369
    • A834186
    • Z104378296
    • CS-W017674
    • NSC41671
    • MFCD00229893
    • 2-chloro-1-(4-hydroxyphenyl)-ethanon
    • ALBB-031762
    • DB-001224
    • 2-Chloro-1-(4-hydroxy-phenyl)-ethanone
    • MDL: MFCD00229893
    • Inchi: 1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
    • InChI Key: PPPIAEPDQPCIIM-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)O)C(=O)CCl

Computed Properties

  • Exact Mass: 170.01300
  • Monoisotopic Mass: 170.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.2315 (rough estimate)
  • Boiling Point: 241.44°C (rough estimate)
  • Flash Point: 157.7 oC
  • Refractive Index: 1.5100 (estimate)
  • PSA: 37.30000
  • LogP: 1.81370
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Chloro-1-(4-hydroxy-phenyl)-ethanone Security Information

2-Chloro-1-(4-hydroxy-phenyl)-ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Chloro-1-(4-hydroxy-phenyl)-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-14665-5.0g
2-chloro-1-(4-hydroxyphenyl)ethan-1-one
6305-04-0 95%
5.0g
$810.0 2023-02-09
eNovation Chemicals LLC
D964314-250mg
2-Chloro-1-(4-hydroxyphenyl)ethanone
6305-04-0 98%
250mg
$55 2024-06-07
Fluorochem
055230-1g
2-Chloro-1-(4-hydroxy-phenyl)-ethanone
6305-04-0 95%
1g
£224.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030671-250mg
2-Chloro-1-(4-hydroxy-phenyl)-ethanone
6305-04-0 98%
250mg
¥1149 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030671-1g
2-Chloro-1-(4-hydroxy-phenyl)-ethanone
6305-04-0 98%
1g
¥3584 2024-05-22
Enamine
EN300-14665-0.05g
2-chloro-1-(4-hydroxyphenyl)ethan-1-one
6305-04-0 95%
0.05g
$70.0 2023-02-09
Enamine
EN300-14665-1.0g
2-chloro-1-(4-hydroxyphenyl)ethan-1-one
6305-04-0 95%
1.0g
$302.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-OZ938-250mg
2-Chloro-1-(4-hydroxy-phenyl)-ethanone
6305-04-0 98%
250mg
¥943.0 2022-02-28
TRC
C380505-5000mg
2-Chloro-1-(4-hydroxy-phenyl)-ethanone
6305-04-0
5g
$1470.00 2023-05-18
Enamine
EN300-14665-250mg
2-chloro-1-(4-hydroxyphenyl)ethan-1-one
6305-04-0 95.0%
250mg
$150.0 2023-09-29

2-Chloro-1-(4-hydroxy-phenyl)-ethanone Related Literature

Additional information on 2-Chloro-1-(4-hydroxy-phenyl)-ethanone

Introduction to 2-Chloro-1-(4-hydroxy-phenyl)-ethanone (CAS No. 6305-04-0)

2-Chloro-1-(4-hydroxy-phenyl)-ethanone, identified by its Chemical Abstracts Service (CAS) number 6305-04-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated acetylbenzene structure, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both a chloro substituent and a hydroxyl group on a phenyl ring imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

The structural motif of 2-Chloro-1-(4-hydroxy-phenyl)-ethanone consists of an acetyl group attached to a benzene ring that is further functionalized with a chlorine atom at the 2-position and a hydroxyl group at the 4-position. This specific arrangement enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures. The electron-withdrawing nature of the chloro group and the electron-donating effect of the hydroxyl group create a balance that facilitates various chemical modifications, making it an attractive candidate for medicinal chemists.

In recent years, 2-Chloro-1-(4-hydroxy-phenyl)-ethanone has been explored in the synthesis of biologically active molecules. Its derivatives have shown promise in inhibiting certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. For instance, modifications of this scaffold have led to compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). The hydroxyl group provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability, which are critical for drug efficacy and safety.

The pharmaceutical industry has leveraged 2-Chloro-1-(4-hydroxy-phenyl)-ethanone as a key precursor in the development of novel therapeutic agents. Researchers have utilized its reactivity to introduce diverse functional groups, leading to the discovery of small molecules with potential applications in oncology, cardiology, and central nervous system (CNS) disorders. The ability to modify both the chloro and hydroxyl positions offers a high degree of structural flexibility, enabling the creation of libraries of compounds for high-throughput screening. This approach has accelerated the identification of lead candidates that exhibit desirable pharmacological profiles.

Advances in computational chemistry have further enhanced the utility of 2-Chloro-1-(4-hydroxy-phenyl)-ethanone in drug design. Molecular modeling studies have predicted its interactions with biological targets, providing insights into binding modes and affinity. These predictions guide synthetic efforts by highlighting key structural features that must be preserved or modified to optimize drug-like properties. Additionally, virtual screening techniques have been employed to identify potential derivatives with improved pharmacokinetic profiles, reducing off-target effects and enhancing therapeutic index.

The role of 2-Chloro-1-(4-hydroxy-phenyl)-ethanone in material science is also noteworthy. Its ability to participate in polymerization reactions makes it a valuable building block for advanced materials with tailored properties. For example, it has been used in the synthesis of polymeric ligands for metal chelation or as intermediates in creating conductive polymers for electronic applications. The versatility of this compound underscores its importance beyond pharmaceuticals, contributing to innovations across multiple scientific disciplines.

Future research directions for 2-Chloro-1-(4-hydroxy-phenyl)-ethanone may focus on expanding its applications in green chemistry and sustainable synthesis. Efforts are underway to develop catalytic systems that minimize waste and energy consumption during its preparation and transformation. Such advancements would align with global initiatives to promote environmentally responsible chemical manufacturing practices. Moreover, exploring alternative synthetic routes could enhance scalability and cost-efficiency, making this compound more accessible for industrial applications.

In conclusion, 2-Chloro-1-(4-hydroxy-phenyl)-ethanone (CAS No. 6305-04-0) is a multifaceted compound with broad utility in synthetic chemistry and pharmaceutical development. Its unique structural features enable diverse chemical modifications, making it indispensable for designing novel therapeutics targeting various diseases. As research continues to uncover new applications and sustainable methods for its synthesis, this molecule will remain at the forefront of scientific innovation.

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(CAS:6305-04-0)2-Chloro-1-(4-hydroxy-phenyl)-ethanone
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